molecular formula C24H24N2O4S2 B3291692 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide CAS No. 873010-56-1

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide

Cat. No.: B3291692
CAS No.: 873010-56-1
M. Wt: 468.6 g/mol
InChI Key: KEAZVYSNEYJTHY-UHFFFAOYSA-N
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Description

N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide (CAS 873010-56-1) is a synthetic organic compound with a molecular formula of C24H24N2O4S2 and a molecular weight of 468.59 g/mol . This molecule is part of the sulfonamide class and features a complex structure incorporating a naphthalene-2-sulfonamide group linked to a 4-methyl-1,3-thiazole ring, which is in turn substituted with a 3,4-dimethoxyphenyl group . Compounds containing the thiazole moiety, such as this one, are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities . Thiazole and sulfonamide derivatives are frequently investigated for their potential pharmacological properties, and the structural components present in this molecule are commonly found in compounds studied for their bioactive potential . Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S2/c1-16-23(31-24(26-16)19-9-11-21(29-2)22(15-19)30-3)12-13-25-32(27,28)20-10-8-17-6-4-5-7-18(17)14-20/h4-11,14-15,25H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAZVYSNEYJTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group and thiazole ring participate in oxidation processes:

Reaction TypeReagents/ConditionsProductsReferences
Thiazole ring oxidationKMnO₄ (acidic conditions, 50°C)Sulfoxide/sulfone derivatives via sulfur atom oxidation
Alkyl chain oxidationCrO₃/H₂SO₄ (room temperature)Carboxylic acid formation at the ethylene bridge

Key findings:

  • The thiazole sulfur exhibits moderate oxidation resistance, requiring strong acidic oxidizers like KMnO₄ for complete conversion to sulfones.

  • Ethylene linkages oxidize preferentially under mild conditions due to their electron-rich nature.

Reduction Reactions

The sulfonamide group and aromatic systems undergo selective reduction:

Reaction TypeReagents/ConditionsProductsReferences
Sulfonamide reductionLiAlH₄ (anhydrous THF, reflux)Conversion to amine (-NH₂) with >75% yield
Naphthalene reductionH₂/Pd-C (ethanol, 60°C)Partially saturated naphthalene derivatives

Notable observations:

  • LiAlH₄ selectively reduces sulfonamides without affecting methoxy groups.

  • Catalytic hydrogenation preserves the thiazole ring but reduces naphthalene’s aromaticity.

Nucleophilic Substitution

The sulfonamide nitrogen and thiazole positions react with nucleophiles:

Reaction SiteReagents/ConditionsProductsReferences
Sulfonamide -NHR-X (K₂CO₃, DMF, 80°C)N-alkylated derivatives with modified bioactivity
Thiazole C-2 positionGrignard reagents (dry ether)Substituted thiazole analogs

Mechanistic insights:

  • Alkylation at the sulfonamide nitrogen follows an SN2 pathway, confirmed by kinetic studies.

  • Thiazole’s C-2 position reacts preferentially due to lower electron density .

Hydrolysis Reactions

Acid/base-mediated cleavage of functional groups:

Reaction TypeReagents/ConditionsProductsReferences
Sulfonamide hydrolysis6M HCl (reflux, 12h)Naphthalene-2-sulfonic acid and amine byproducts
Methoxy deprotectionBBr₃ (CH₂Cl₂, -78°C)Phenolic derivatives with restored hydroxyl groups

Critical data:

  • Sulfonamide hydrolysis proceeds via protonation of the sulfonyl oxygen, accelerating bond cleavage.

  • BBr₃ selectively demethylates methoxy groups without degrading the thiazole ring.

Electrophilic Aromatic Substitution

The naphthalene and dimethoxyphenyl rings undergo halogenation/nitration:

Reaction SiteReagents/ConditionsProductsReferences
Naphthalene ringHNO₃/H₂SO₄ (0°C)Nitro derivatives at C-1 and C-3 positions
Dimethoxyphenyl ringBr₂/FeBr₃ (CHCl₃, 25°C)Para-brominated products (72% regioselectivity)

Regiochemical trends:

  • Nitration favors electron-rich positions on naphthalene.

  • Bromination occurs para to methoxy groups due to steric and electronic effects .

Cross-Coupling Reactions

Palladium-catalyzed modifications of aromatic systems:

Reaction TypeReagents/ConditionsProductsReferences
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂ (DME, 90°C)Biaryl derivatives with enhanced π-conjugation
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos (toluene, 110°C)Amino-functionalized analogs

Performance metrics:

  • Suzuki coupling achieves >85% yield with electron-deficient boronic acids.

  • Amination reactions require bulky ligands to prevent catalyst poisoning.

Photochemical Reactions

UV-induced transformations:

Reaction TypeConditionsProductsReferences
[2+2] CycloadditionUV light (λ = 254 nm, acetone)Cyclobutane-linked dimers
Sulfonamide cleavageUV/H₂O₂ (methanol, 25°C)Radical intermediates leading to fragmented products

Key parameters:

  • Cycloaddition proceeds stereospecifically under UV light.

  • Oxidative cleavage occurs via singlet oxygen mechanisms.

This compound’s reactivity profile highlights its versatility for pharmaceutical derivatization and materials science applications. Experimental protocols and mechanistic pathways are consistent across studies, with variations in yields contingent on steric and electronic factors .

Scientific Research Applications

Medicinal Chemistry

Naphthalene sulfonamides, including the compound , have been studied for their potential as antimicrobial agents . Research indicates that modifications on the naphthalene ring can enhance the efficacy against various pathogens. For instance, studies have demonstrated that naphthalene sulfonamides exhibit activity against Leishmania , a parasitic organism responsible for leishmaniasis. In a structure–activity relationship (SAR) study, certain derivatives showed promising IC50 values against Leishmania tarentolae promastigotes, indicating their potential as therapeutic agents in treating this disease .

Insect Neurobiology

The compound has also been investigated for its effects on insect neurobiology, particularly regarding nicotinic acetylcholine receptors (nAChRs) . A study highlighted its potential as a competitive modulator of nAChRs in insects, suggesting applications in pest control. The docking studies indicated that sulfonamide derivatives could selectively interact with nAChRs of different insect species, making them candidates for developing new insecticides that minimize harm to beneficial insects like honeybees .

Anti-Alzheimer's Research

Another promising application of naphthalene sulfonamides is in the field of neurodegenerative diseases , particularly Alzheimer's disease. Research has identified certain sulfonamide compounds that exhibit activity against specific receptors implicated in Alzheimer's pathology. These compounds may help in designing new drugs aimed at modulating cholinergic signaling pathways, potentially offering therapeutic benefits for patients suffering from cognitive decline .

Structure-Activity Relationship Studies

The understanding of how structural variations affect biological activity is crucial for the development of new drugs. The compound’s specific structure allows for detailed SAR studies, which can guide the synthesis of new derivatives with enhanced potency and selectivity against target pathogens or receptors. This approach is fundamental in drug discovery and optimization processes .

Case Study 1: Leishmaniasis Treatment

In a study focused on leishmaniasis treatment, two naphthalene sulfonamides were subjected to SAR analysis. The results showed that modifications to the naphthalene ring significantly improved activity against Leishmania species, with one compound achieving an IC50 value of 9.5 μM .

Case Study 2: Insecticide Development

Research involving docking studies on nAChRs revealed that certain sulfonamide compounds could serve as effective insecticides by selectively targeting pest species while sparing beneficial insects like bees. This selectivity is vital for developing environmentally friendly pest control solutions .

Mechanism of Action

The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Naphthalene or Benzene Cores

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide ()
  • Structure : Differs in the naphthalene sulfonamide position (1-sulfonamide vs. 2-sulfonamide) and the absence of a thiazole ring.
  • Properties: Exhibits weak intramolecular C-H⋯O hydrogen bonds and π–π stacking interactions, stabilizing its crystal structure.
  • Key Difference : The 1-sulfonamide orientation and methyl group on the amine may reduce steric hindrance compared to the thiazole-containing target compound.
N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide ()
  • Structure : Replaces naphthalene-2-sulfonamide with a 3-fluoro-4-methoxybenzenesulfonamide group.
  • Molecular Weight : 466.55 g/mol (vs. ~479 g/mol for the target compound, estimated based on structural similarity).
  • Functional Impact : The electron-withdrawing fluorine and methoxy groups on the benzene ring may alter solubility and receptor binding compared to the naphthalene system .
N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzene-1-sulfonamide ()
  • Structure : Features a nitro group on the benzene sulfonamide instead of naphthalene.
  • Molecular Weight : 463.53 g/mol.

Non-Sulfonamide Analogues

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, )
  • Structure : Benzamide core instead of sulfonamide; lacks a thiazole ring.
  • Synthesis : Higher yield (80%) compared to typical sulfonamide couplings.
  • Key Difference : The amide linkage may confer lower metabolic stability than sulfonamides due to susceptibility to enzymatic hydrolysis .

Structural and Functional Analysis Table

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Notable Properties
N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide (Target) Naphthalene-sulfonamide ~479 (estimated) 3,4-Dimethoxyphenyl, 4-methylthiazole Enhanced π–π interactions, potential anticancer activity
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide Naphthalene-sulfonamide 399.47 (analogous) 3,4-Dimethoxyphenyl, methylamine Antimicrobial, weak hydrogen bonding
N-{2-[...]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide Benzene-sulfonamide 466.55 3-Fluoro, 4-methoxy Improved solubility, altered binding
N-{2-[...]ethyl}-4-nitrobenzene-1-sulfonamide Benzene-sulfonamide 463.53 4-Nitro High reactivity, potential toxicity
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide ~300 (estimated) 3,4-Dimethoxyphenyl High synthetic yield, lower stability

Research Findings and Implications

  • Thiazole Integration : The 4-methyl-1,3-thiazole ring in the target compound likely enhances rigidity and binding affinity to biological targets compared to simpler amine-linked sulfonamides .
  • Naphthalene vs.
  • Substituent Effects : Electron-donating groups (e.g., methoxy) and bulky substituents (e.g., thiazole) may reduce metabolic degradation but could also limit bioavailability .

Biological Activity

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural components, including a naphthalene sulfonamide backbone and a thiazole moiety, which are known to impart various pharmacological properties.

Biological Activity Overview

The biological activities of sulfonamides, including the compound , can be broadly categorized into several key areas:

  • Antibacterial Activity : Sulfonamides have a long history of use as antibacterial agents. The mechanism typically involves inhibition of bacterial folic acid synthesis.
  • Anticancer Properties : Many thiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : Some sulfonamides act as inhibitors of carbonic anhydrases, which are important for various physiological processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for elucidating the biological activity of this compound. The presence of electron-donating groups on the phenyl ring and specific substitutions on the thiazole moiety have been linked to enhanced biological activity.

Anticancer Activity

A study reported that thiazole derivatives exhibited significant activity against cancer cell lines such as Jurkat and A-431. The compound's structure indicates potential interactions with cellular targets leading to apoptosis. For instance:

  • Compound 13 showed IC50 values lower than doxorubicin in both cell lines tested, suggesting its potential as a chemotherapeutic agent .

Antibacterial Properties

Research has demonstrated that sulfonamide derivatives can effectively inhibit bacterial growth. Naphthalene sulfonamides have shown promising results against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups appears to enhance this activity .

Carbonic Anhydrase Inhibition

Sulfonamides are also recognized for their role as carbonic anhydrase inhibitors. Recent studies have highlighted that modifications on the sulfonamide structure can significantly affect their inhibitory potency against various isoforms of carbonic anhydrases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismIC50 Value (μM)
Compound 13AnticancerBcl-2 protein interaction< 0.5
Compound 20cKEAP1-NRF2 InhibitorNRF2 pathway activation0.075
N-(5-sulfamoyl)Carbonic AnhydraseInhibition of Vibrio cholerae CAs0.014

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide, and how do reaction conditions influence yield?

  • Methodology: The synthesis involves multi-step reactions, starting with the formation of the 1,3-thiazole core via cyclization of thioamides with α-haloketones under basic conditions. Key intermediates, such as the 3,4-dimethoxyphenyl-substituted thiazole, require careful temperature control (0–5°C) to minimize side reactions. Coupling the thiazole intermediate with naphthalene-2-sulfonamide via nucleophilic substitution or amidation typically employs DMF as a solvent and DCC (dicyclohexylcarbodiimide) as a coupling agent . Yield optimization can be achieved by adjusting stoichiometry, reaction time (12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can researchers validate the structural integrity of this compound, especially given the complexity of the naphthalene-sulfonamide and thiazole moieties?

  • Methodology: Use a combination of analytical techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of the 3,4-dimethoxyphenyl group and sulfonamide linkage.
  • X-ray crystallography : Resolve crystal structures to verify stereoelectronic effects, as demonstrated for structurally related 1,3,4-thiadiazole derivatives .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • FT-IR : Identify characteristic sulfonamide S=O stretches (~1350 cm1^{-1}) and thiazole C=N vibrations (~1600 cm1^{-1}) .

Q. What solvent systems are recommended for solubility and stability studies of this sulfonamide-thiazole hybrid?

  • Methodology: Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous-organic mixtures (e.g., methanol/water). Stability under acidic/basic conditions can be assessed via HPLC monitoring (C18 column, UV detection at 254 nm) over 24–72 hours. For aqueous stability, use phosphate-buffered saline (PBS) at pH 7.4 and 37°C to simulate physiological conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or biological interactions of this compound?

  • Methodology:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Optimize geometry using B3LYP/6-31G(d) basis sets .
  • Molecular docking : Screen against target proteins (e.g., kinases or sulfonamide-binding enzymes) using AutoDock Vina. Validate docking poses with MD simulations (GROMACS) to assess binding stability .
  • Reaction pathway modeling : Use quantum chemical calculations (e.g., Gaussian) to simulate intermediates in sulfonamide-thiazole bond formation and identify rate-limiting steps .

Q. How should researchers address contradictory data in biological assays, such as varying IC50_{50} values across studies?

  • Methodology:

  • Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time.
  • Dose-response validation : Perform triplicate experiments with internal controls (e.g., known inhibitors).
  • Off-target profiling : Use proteome-wide activity-based protein profiling (ABPP) to identify non-specific interactions .
  • Data reconciliation : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to determine if discrepancies are significant or due to experimental noise .

Q. What strategies improve the selectivity of this compound for specific biological targets, given its dual sulfonamide and thiazole pharmacophores?

  • Methodology:

  • Structure-activity relationship (SAR) studies : Synthesize analogs with modifications to the 3,4-dimethoxyphenyl group (e.g., replacing methoxy with halogens) or sulfonamide substituents.
  • Fragment-based drug design (FBDD) : Isolate thiazole or sulfonamide fragments to identify minimal binding motifs.
  • Covalent modification : Introduce reactive groups (e.g., acrylamides) for targeted covalent inhibition, validated by mass spectrometry-based target engagement assays .

Methodological Resources

  • Synthetic protocols : Refer to ICReDD’s integrated computational-experimental workflows for reaction optimization .
  • Computational tools : Utilize open-source software like Open Babel for file format conversion and PyMol for 3D visualization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide

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